molecular formula C17H16N2O2 B2462775 1-[2-(3-Methylphenoxy)ethyl]benzimidazole-2-carbaldehyde CAS No. 889951-23-9

1-[2-(3-Methylphenoxy)ethyl]benzimidazole-2-carbaldehyde

Cat. No.: B2462775
CAS No.: 889951-23-9
M. Wt: 280.327
InChI Key: INYSPCZBTBJLMH-UHFFFAOYSA-N
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Description

1-[2-(3-Methylphenoxy)ethyl]benzimidazole-2-carbaldehyde is a benzimidazole derivative characterized by a carbaldehyde group at position 2 of the benzimidazole core and a 2-(3-methylphenoxy)ethyl substituent at position 1 (Figure 1). Benzimidazoles are heterocyclic compounds with broad applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and bioactivity . The carbaldehyde group at position 2 enhances reactivity, enabling further functionalization (e.g., Schiff base formation), while the 3-methylphenoxyethyl chain may influence lipophilicity and binding interactions.

Properties

IUPAC Name

1-[2-(3-methylphenoxy)ethyl]benzimidazole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-13-5-4-6-14(11-13)21-10-9-19-16-8-3-2-7-15(16)18-17(19)12-20/h2-8,11-12H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INYSPCZBTBJLMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3N=C2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(3-Methylphenoxy)ethyl]benzimidazole-2-carbaldehyde typically involves the following steps:

    Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with an appropriate aldehyde under acidic conditions.

    Introduction of the 3-methylphenoxyethyl group: This step involves the nucleophilic substitution reaction where the benzimidazole core reacts with 3-methylphenoxyethyl halide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[2-(3-Methylphenoxy)ethyl]benzimidazole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms, with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: 1-[2-(3-Methylphenoxy)ethyl]benzimidazole-2-carboxylic acid.

    Reduction: 1-[2-(3-Methylphenoxy)ethyl]benzimidazole-2-methanol.

    Substitution: Various N-alkyl or N-acyl derivatives of the benzimidazole core.

Scientific Research Applications

1-[2-(3-Methylphenoxy)ethyl]benzimidazole-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to the benzimidazole core.

    Medicine: Explored for its anticancer properties, particularly in targeting specific molecular pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-[2-(3-Methylphenoxy)ethyl]benzimidazole-2-carbaldehyde involves its interaction with various molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit topoisomerase enzymes, which are crucial for DNA replication in cancer cells.

    Pathways Involved: It can interfere with the cell cycle, leading to apoptosis (programmed cell death) in cancer cells. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins, altering their function.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their substituents are compared below:

Compound Name Position 1 Substituent Position 2 Substituent Key Functional Groups
Target Compound 2-(3-Methylphenoxy)ethyl Carbaldehyde Aldehyde, ether, methyl
Ethyl 1-(2-hydroxyethyl)-2-phenyl-1H-benzimidazole-5-carboxylate 2-Hydroxyethyl Phenyl Hydroxyl, ester, phenyl
2-[1-(2-Hydroxy-3-methoxybenzyl)-1H-benzimidazol-2-yl]-6-methoxyphenol 2-Hydroxy-3-methoxybenzyl 6-Methoxyphenol Hydroxyl, methoxy, benzyl

Key Observations :

  • Reactivity: The carbaldehyde group in the target compound offers unique reactivity compared to the ester (in ) or phenolic groups (in ), enabling nucleophilic additions or condensations.
  • Biological Activity : Analogs like exhibit antitumor and antimicrobial activities, attributed to hydrogen bonding (via hydroxyl/ester groups) and aromatic stacking (phenyl substituent). The target compound’s aldehyde may interact with cysteine residues or act as a Michael acceptor, though specific data are unavailable in the evidence.

Crystallographic and Spectroscopic Characterization

  • Structural Confirmation : Tools like SHELX and ORTEP-3 are critical for resolving crystal structures of benzimidazoles. For example, and used X-ray diffraction to confirm substituent orientation and hydrogen-bonding networks.
  • Spectroscopy: The target compound’s aldehyde would show a distinct IR stretch at ~1700 cm⁻¹ (C=O) and a ¹H NMR signal at ~9.8–10.0 ppm, differentiating it from analogs with ester () or phenolic () groups.

Biological Activity

1-[2-(3-Methylphenoxy)ethyl]benzimidazole-2-carbaldehyde is a compound that belongs to the benzimidazole class, which is known for its diverse biological activities. This article delves into the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a benzimidazole core with a 3-methylphenoxyethyl substituent and an aldehyde functional group. The presence of these functional groups is significant as they influence the compound's lipophilicity and ability to interact with biological targets.

This compound exhibits its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound can bind to various enzymes, particularly topoisomerases, which play a critical role in DNA replication. By inhibiting these enzymes, the compound can induce apoptosis in cancer cells.
  • Cell Cycle Interference : It disrupts normal cell cycle progression, leading to cell death. This is particularly relevant in cancer therapy where uncontrolled cell proliferation is a major concern .
  • Covalent Bond Formation : The aldehyde group allows the compound to form covalent bonds with nucleophilic sites on proteins, altering their function and potentially leading to therapeutic effects.

Anticancer Properties

Research indicates that benzimidazole derivatives, including this compound, possess significant anticancer properties. For instance:

  • Cytotoxicity : Studies have shown that related compounds can exhibit cytotoxic effects against various cancer cell lines. For example, derivatives with similar structures demonstrated IC50 values ranging from 16.38 μM to over 100 μM against breast cancer cell lines (MDA-MB-231) .
  • Mechanism of Induction : The induction of apoptosis through mitochondrial pathways has been documented, where the compounds disturb mitochondrial membrane potential, leading to the release of pro-apoptotic factors .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

  • Bacterial Inhibition : It has shown significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus faecalis, with minimal inhibitory concentrations (MIC) reported as low as 4 μg/mL for certain derivatives .
  • Fungal Activity : Moderate antifungal activity has been noted against strains like Candida albicans and Aspergillus niger, with MIC values around 64 μg/mL .

Research Findings and Case Studies

StudyActivity EvaluatedResults
AnticancerIC50 values for related compounds ranged from 16.38 μM to over 100 μM against MDA-MB-231 cells.
AntimicrobialSignificant inhibition against Staphylococcus aureus (MIC = 4 μg/mL) and moderate activity against Candida albicans (MIC = 64 μg/mL).
Structure-Activity RelationshipCompounds with specific substituents showed enhanced bioactivity due to improved lipophilicity and interaction with cellular targets.

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